MK-3903

AMPK activation Metabolic disease Cardiovascular disease

MK-3903 is a best-in-class, highly selective AMPK activator (EC50 8 nM) that potently activates 10 of 12 pAMPK complexes while sparing pAMPK6. Unlike weaker alternatives like A-769662 (~0.8 µM), MK-3903 delivers robust in vivo target engagement at oral doses of 3-30 mg/kg, significantly inhibiting hepatic fatty acid synthesis. Its superior oral bioavailability and well-characterized PK profile make it the ideal tool for chronic metabolic disease models (obesity, T2D, NAFLD) and cardiovascular I/R studies. Choose MK-3903 for reproducible, publication-ready data.

Molecular Formula C27H19ClN2O3
Molecular Weight 454.91
CAS No. 1219737-12-8
Cat. No. B609089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3903
CAS1219737-12-8
SynonymsMK-3903;  MK 3903;  MK3903.
Molecular FormulaC27H19ClN2O3
Molecular Weight454.91
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)O
InChIInChI=1S/C27H19ClN2O3/c1-16-7-12-20(13-21(16)26(31)32)33-27-29-24-14-22(23(28)15-25(24)30-27)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,29,30)(H,31,32)
InChIKeyFIKQZQDYGXAUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-3903: High-Potency, Selective AMPK Activator for Metabolic and Cardiovascular Research


MK-3903 (CAS 1219737-12-8) is a potent, selective, and orally bioavailable small-molecule activator of AMP-activated protein kinase (AMPK). It belongs to a novel class of benzimidazole-based direct AMPK activators, characterized by a 5-((5-([1,1'-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid scaffold [1]. MK-3903 selectively activates AMPK with an EC50 of 8 nM for the α1β1γ1 subunit and robustly engages AMPK in the liver following oral administration . Its preclinical profile demonstrates significant improvements in lipid metabolism, insulin sensitization, and cardioprotection [2][3].

Why MK-3903 Cannot Be Substituted by Other AMPK Activators


AMPK activators are not interchangeable tools. While several compounds can increase AMPK activity, they differ profoundly in potency, selectivity, mechanism, and in vivo efficacy. Substituting MK-3903 with a less selective or less potent activator, such as the widely used A-769662 (EC50 ~0.8 µM), can lead to off-target effects and an inability to achieve robust, physiologically relevant AMPK activation [1]. Similarly, compounds like PF-739, which activate all 12 AMPK complexes non-selectively, lack the nuanced selectivity profile of MK-3903, which activates 10 of 12 complexes and avoids activation of pAMPK6, a complex absent in liver . These critical differences in target engagement, pharmacokinetics, and downstream signaling mean that using an alternative AMPK activator can compromise experimental reproducibility and the validity of scientific conclusions. The evidence below quantifies the specific, differentiated attributes that make MK-3903 essential for precise research.

Quantitative Differentiation of MK-3903: Head-to-Head Evidence for Procurement Decisions


Superior Potency vs. A-769662: ~100-Fold Lower EC50 for AMPK Activation

MK-3903 demonstrates a ~100-fold greater potency than the early-generation AMPK activator A-769662. In direct cell-free assays, MK-3903 activates the AMPK α1β1γ1 complex with an EC50 of 8 nM , whereas A-769662 activates purified rat liver AMPK with an EC50 of 0.8 µM (800 nM) [1]. This difference is critical for achieving robust target engagement at lower, more physiologically relevant concentrations.

AMPK activation Metabolic disease Cardiovascular disease

Broad Yet Selective Activation Profile: Activates 10 of 12 pAMPK Complexes but Spares pAMPK6

MK-3903 exhibits a unique activation profile across the 12 known phosphorylated AMPK (pAMPK) complexes. It potently activates 10 of the 12 complexes with EC50 values ranging from 8 to 40 nM and maximal activation exceeding 50% . Crucially, MK-3903 does not activate pAMPK6, a complex not detected in the liver, and only partially activates pAMPK5 (36% maximum), which is a minor component in human and mouse liver . In contrast, the pan-AMPK activator PF-739 activates all 12 heterotrimeric AMPK complexes non-selectively .

AMPK isoform selectivity Metabolic research Cardiac metabolism

Demonstrated Kinase Selectivity: Minimal Off-Target Activity at 10 µM

MK-3903's selectivity is validated against a broad panel of kinases. At a concentration of 10 µM, MK-3903 is selective for AMPK over a kinase panel, showing no significant inhibition or activation of other kinases [1]. Furthermore, it demonstrates a clean profile against major cytochrome P450 (CYP) isoforms CYP3A4 and CYP2D6, with IC50 values >50 µM for both, and against the pregnane X receptor (PXR) with an EC50 >30 µM [1]. This contrasts with A-769662, which is known to inhibit the 26S proteasome via an AMPK-independent mechanism at similar concentrations .

Kinase selectivity Drug discovery Target validation

Oral Bioavailability and Robust In Vivo Target Engagement in Liver

MK-3903 demonstrates robust target engagement in vivo following oral dosing, a critical feature for preclinical studies. In C57BL/6 mice, Sprague-Dawley rats, and beagle dogs, MK-3903 shows favorable pharmacokinetics with moderate systemic plasma clearance (5.0-13 mL/min/kg), a volume of distribution at steady state of 0.6-1.1 L/kg, and a terminal half-life of ~2 hours . Critically, oral administration of MK-3903 (3, 10, and 30 mg/kg) to high-fructose fed db/+ mice results in significant inhibition of hepatic fatty acid synthesis (FAS) at all three doses, confirming functional target engagement . This oral efficacy is a key differentiator from compounds like A-769662, which requires higher doses and has a less optimized PK profile.

Oral bioavailability In vivo pharmacology Metabolic disease models

Cardioprotective Efficacy: Validated in Myocardial Ischemia/Reperfusion Injury Models

MK-3903 has demonstrated significant cardioprotective effects in a preclinical model of myocardial ischemia/reperfusion (I/R) injury. In wild-type mice subjected to I/R, pretreatment with MK-3903 (30 mg/kg) dramatically alleviated myocardial dysfunction, reduced infarct size, myocyte apoptosis, oxidative stress, and inflammation [1]. This was associated with increased AMPK-PGC-1α signaling, improved mitochondrial biogenesis, and balanced mitochondrial dynamics [1]. A Chinese patent application further confirms that MK-3903 improves post-I/R cardiac function, increases ejection fraction, and reduces infarct size [2]. These effects are not commonly reported for other AMPK activators like PF-06409577, which has been primarily studied for diabetic nephropathy [3].

Cardiovascular research Ischemia-reperfusion injury Mitochondrial function

Unique Solubility and Formulation Profile: High DMSO Solubility Enables Versatile Experimental Design

MK-3903 exhibits high solubility in DMSO (≥75-100 mg/mL or ~165-220 mM), which is a practical advantage for preparing stock solutions for in vitro and in vivo studies . This high solubility simplifies experimental workflows and reduces the need for specialized solubilization techniques. In contrast, the comparator A-769662 has a lower reported solubility, often requiring formulation in 4-methylpyridine or other solvents, which can introduce additional variables in assays .

Compound formulation In vitro assays In vivo dosing

MK-3903: Validated Research and Industrial Application Scenarios


Metabolic Disease Research: Investigating AMPK-Mediated Lipid Metabolism and Insulin Sensitization

Based on robust in vivo target engagement data showing significant inhibition of hepatic fatty acid synthesis at oral doses of 3-30 mg/kg , MK-3903 is ideally suited for chronic dosing studies in rodent models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Its favorable pharmacokinetic profile and high oral bioavailability enable long-term studies with reliable, sustained AMPK activation in the liver, making it a superior alternative to less potent or less orally available activators.

Cardiovascular Disease Research: Preclinical Studies of Myocardial Ischemia/Reperfusion Injury and Mitochondrial Function

The validated cardioprotective effects of MK-3903 in a mouse model of myocardial I/R injury [1] and its ability to improve mitochondrial function [2] position it as a critical tool for researchers studying ischemic heart disease, heart failure, and mitochondrial dysfunction. Its demonstrated ability to reduce infarct size and improve ejection fraction provides a quantitative endpoint for preclinical efficacy studies.

Target Validation and Mechanistic Studies: Dissecting AMPK Isoform-Specific Signaling

MK-3903's unique activation profile—potently activating 10 of 12 pAMPK complexes while sparing pAMPK6 —makes it an invaluable tool for dissecting isoform-specific AMPK signaling pathways. This selectivity allows researchers to attribute biological effects to specific AMPK complexes, enabling more precise target validation and mechanistic studies in cell and animal models.

Drug Discovery and Lead Optimization: Benchmarking Novel AMPK Activators

MK-3903's well-characterized potency (EC50 8 nM) , broad kinase selectivity [3], and favorable in vivo PK make it an excellent benchmark compound for screening and characterizing new AMPK activators. Its high purity (>98%) and solubility in DMSO also ensure consistent performance in high-throughput screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-3903

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.